molecular formula C10H22Cl2N2 B2465948 1-Cyclopentyl-2-methylpiperazine dihydrochloride CAS No. 2126160-82-3

1-Cyclopentyl-2-methylpiperazine dihydrochloride

Cat. No.: B2465948
CAS No.: 2126160-82-3
M. Wt: 241.2
InChI Key: ZVDXPWGTFOURAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-2-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2 and a molecular weight of 241.2 g/mol . It is commonly used in pharmaceutical research and various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, leading to the formation of the desired piperazine derivative.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis techniques, ensuring high purity and yield. The process may include multiple steps of purification and crystallization to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-Cyclopentyl-2-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Cyclopentyl-4-methylpiperazine
  • 1-Cyclopentyl-2-ethylpiperazine
  • 1-Cyclopentyl-2-propylpiperazine

Uniqueness: 1-Cyclopentyl-2-methylpiperazine dihydrochloride is unique due to its specific cyclopentyl and methyl substitutions on the piperazine ring. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-cyclopentyl-2-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-9-8-11-6-7-12(9)10-4-2-3-5-10;;/h9-11H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDXPWGTFOURAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2CCCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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